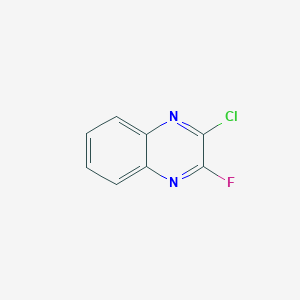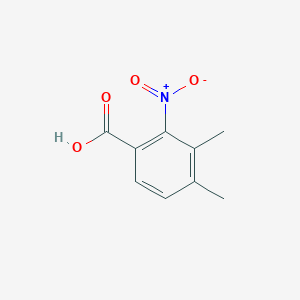
Phenyl-(4-propoxyphenyl)methanone
Übersicht
Beschreibung
Phenyl-(4-propoxyphenyl)methanone is a chemical compound with the molecular formula C16H16O2 . It is also known by its Chemical Abstracts Service (CAS) number 65565-59-5 .
Molecular Structure Analysis
Phenyl-(4-propoxyphenyl)methanone has a molecular weight of 240.3 . The molecule contains a total of 35 bonds, including 19 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 ether (aromatic) .
Physical And Chemical Properties Analysis
Phenyl-(4-propoxyphenyl)methanone has a predicted density of 1.070±0.06 g/cm3 . Its melting point is 62-63.5 °C, and it has a boiling point of 202-207 °C under a pressure of 2 Torr .
Wissenschaftliche Forschungsanwendungen
Antitumor and Apoptotic Properties
Compounds structurally related to Phenyl-(4-propoxyphenyl)methanone, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have demonstrated significant cytotoxicity in tumor cell lines, indicating potential as anticancer agents. These compounds have been found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells, showcasing their promising therapeutic potential in cancer treatment (H. I. Magalhães et al., 2013). Further in vitro and in vivo studies have confirmed the antitumor effects of these compounds, demonstrating significant tumor inhibition rates without substantial toxicity (H. I. Magalhães et al., 2011).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of derivatives of Phenyl-(4-propoxyphenyl)methanone. For instance, derivatives such as (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone have been synthesized and evaluated for their antioxidant properties, indicating the potential of these compounds in applications beyond anticancer treatments (Yasin Çetinkaya et al., 2012). The optimization of synthesis methods for related compounds, such as (2,4-Dinitrophenyl)(Phenyl)Methanone, has also been explored to improve efficiency and yield (Jiang Ri-shan, 2009).
Biological Activities and Potential Applications
Derivatives of Phenyl-(4-propoxyphenyl)methanone have been explored for various biological activities, including antimicrobial and antifungal properties. For example, novel synthesis methods have led to the creation of compounds with significant antimycobacterial activities against drug-resistant strains of Mycobacterium tuberculosis (M. A. Ali & M. Yar, 2007). These findings highlight the versatility and potential of Phenyl-(4-propoxyphenyl)methanone derivatives in developing new therapeutic agents with diverse biological activities.
Eigenschaften
IUPAC Name |
phenyl-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-12-18-15-10-8-14(9-11-15)16(17)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCRPDCCPSDJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392311 | |
| Record name | Methanone, phenyl(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(4-propoxyphenyl)methanone | |
CAS RN |
65565-59-5 | |
| Record name | Methanone, phenyl(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



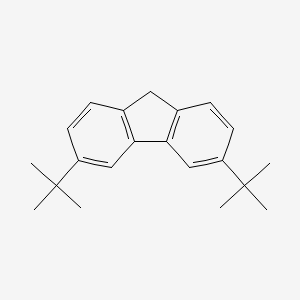
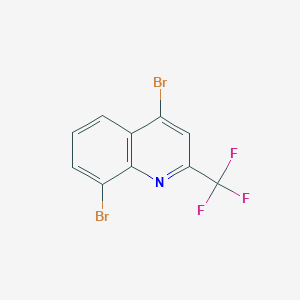
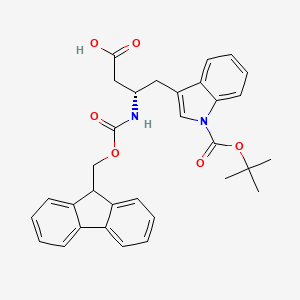
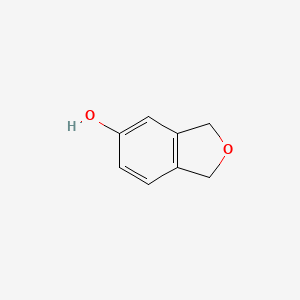
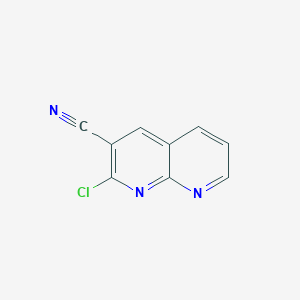
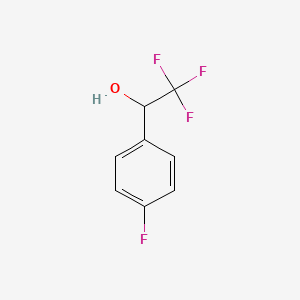
![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)
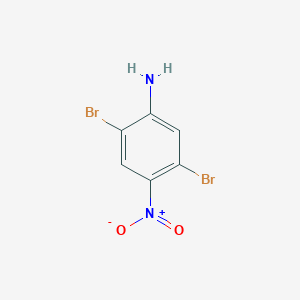
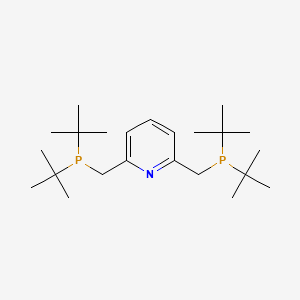
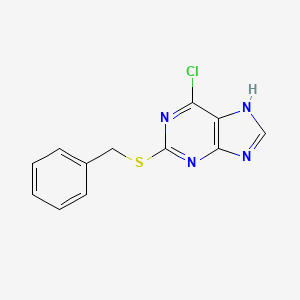
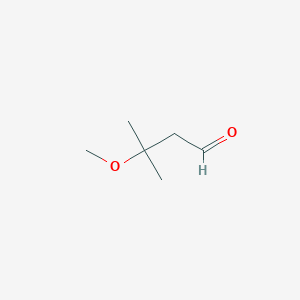
![5,6-Dihydropyrrolo[1,2-c]imidazol-7-one](/img/structure/B1352740.png)
